Cas no 1155005-14-3 (N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine)

N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine is a substituted aromatic diamine characterized by its cyclohexyl and methyl functional groups. This compound is of interest in organic synthesis and materials science due to its potential as an intermediate in the production of dyes, antioxidants, and polymer stabilizers. The cyclohexyl moiety enhances solubility in nonpolar solvents, while the dimethyl substitution on the benzene ring influences reactivity and steric properties. Its structural features make it suitable for applications requiring tailored electronic or steric effects. The compound is typically handled under controlled conditions due to its sensitivity to oxidation. Further research may explore its utility in advanced material formulations.
N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine structure
1155005-14-3 structure
Product Name:N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine
CAS No:1155005-14-3
MF:C14H22N2
MW:218.337883472443
CID:4681667
Update Time:2025-10-29

N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine Chemical and Physical Properties

Names and Identifiers

    • N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine
    • 1-N-cyclohexyl-1-N,3-dimethylbenzene-1,4-diamine
    • N-4-Cyclohexyl-N-4,2-dimethyl-1,4-benzenediamine
    • Inchi: 1S/C14H22N2/c1-11-10-13(8-9-14(11)15)16(2)12-6-4-3-5-7-12/h8-10,12H,3-7,15H2,1-2H3
    • InChI Key: SMTQTCYSXNWTOJ-UHFFFAOYSA-N
    • SMILES: N(C)(C1C=CC(=C(C)C=1)N)C1CCCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 211
  • Topological Polar Surface Area: 29.3

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 363.0±22.0 °C at 760 mmHg
  • Flash Point: 156.2±17.5 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine
1155005-14-3 95+%
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$446 2024-07-23

Additional information on N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine

Introduction to N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine (CAS No. 1155005-14-3)

N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its unique Chemical Abstracts Service Number (CAS No. 1155005-14-3), belongs to a class of molecules that exhibit intriguing structural and functional properties. The presence of both cyclohexyl and dimethylbenzene groups, along with diamine functionality, makes this molecule a promising candidate for various applications, particularly in the development of novel therapeutic agents and advanced materials.

The molecular structure of N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine consists of a benzene ring substituted with two methyl groups at the 1 and 3 positions, and an amine group attached to each of these positions. Additionally, one of the amine groups is linked to a cyclohexyl moiety. This specific arrangement imparts unique electronic and steric properties to the molecule, which can be exploited in various chemical reactions and applications.

In recent years, there has been a growing interest in exploring the potential of such complex organic molecules in drug discovery. The diamine functionality in N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine provides multiple sites for chemical modification, allowing for the synthesis of derivatives with tailored biological activities. This flexibility has made it a valuable building block in the design of new pharmaceuticals targeting a wide range of diseases.

One of the most exciting areas of research involving this compound is its application as a precursor in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have exceptional surface areas and can be engineered to exhibit specific functionalities. The unique structural features of N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine make it an ideal candidate for designing MOFs with enhanced stability and selectivity. These MOFs have potential applications in gas storage, separation technologies, and catalysis.

Recent studies have also highlighted the role of this compound in the development of novel catalysts. The presence of multiple nitrogen atoms and aromatic rings provides numerous sites for coordination with transition metals, facilitating various catalytic transformations. For instance, palladium and nickel complexes derived from N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine have shown promise in cross-coupling reactions, which are crucial for constructing complex organic molecules.

The pharmaceutical industry has been particularly interested in exploring the biological activity of derivatives of N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine. Initial studies suggest that certain modifications can lead to compounds with anti-inflammatory and anticancer properties. The ability to fine-tune the structure while maintaining biological activity makes this molecule a valuable asset in medicinal chemistry research.

The synthesis of N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as transition metal-catalyzed coupling reactions and asymmetric synthesis have been employed to achieve high yields and enantiopurity. These synthetic strategies not only highlight the versatility of this compound but also contribute to the broader field of organic chemistry.

The industrial relevance of this compound is further underscored by its potential applications in material science. For example, polymers derived from diamines like N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine can exhibit enhanced mechanical strength and thermal stability. These properties make them suitable for use in high-performance materials used in aerospace and automotive industries.

In conclusion, N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine (CAS No. 1155005-14-3) is a multifaceted compound with significant potential across multiple domains including pharmaceuticals, materials science, and catalysis. Its unique structural features and versatile reactivity make it an indispensable tool for researchers seeking to develop innovative solutions to complex scientific challenges.

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